S-ethyl 4-aminobenzenecarbothioate
Description
Properties
CAS No. |
102879-36-7 |
|---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
S-ethyl 4-aminobenzenecarbothioate |
InChI |
InChI=1S/C9H11NOS/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 |
InChI Key |
QLNRHFNYAPBGCX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Aminobenzoyl Chloride
4-Aminobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The reaction typically proceeds at reflux (60–80°C) for 4–6 hours, yielding 4-aminobenzoyl chloride. Excess reagent is removed via distillation or evaporation under reduced pressure.
Reaction Conditions:
- Solvent: Toluene or dichloromethane (DCM)
- Catalyst: None required
- Yield: 85–90% (theoretical)
Thioester Formation with Ethanethiol
The acid chloride is reacted with ethanethiol in the presence of a base such as pyridine or triethylamine to scavenge HCl. The reaction is conducted at 0–25°C for 2–4 hours.
Optimization Notes:
- Molar Ratio: 1:1.2 (acid chloride to ethanethiol) minimizes disulfide byproducts.
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Yield: 70–75%
Challenges:
- The amino group may react with the acid chloride, necessitating protection (e.g., acetylation) prior to thionation.
- Ethanethiol’s volatility requires controlled addition under inert atmosphere.
Direct Coupling Using Carbodiimide Reagents
An alternative method employs carbodiimide-mediated coupling of 4-aminobenzoic acid with ethanethiol. This one-pot approach avoids isolating the acid chloride.
Activation with EDCl or DCC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) facilitates the formation of an activated intermediate, which reacts with ethanethiol.
Procedure:
- Dissolve 4-aminobenzoic acid (1 equiv) and EDCl (1.2 equiv) in DCM.
- Add ethanethiol (1.5 equiv) and stir at 25°C for 12–24 hours.
- Quench with water, extract with DCM, and purify via column chromatography.
Yield: 60–65%
Advantages: Mild conditions preserve the amino group without protection.
Nitro Reduction Pathway
For substrates where the amino group is sensitive, a nitro precursor can be utilized.
Synthesis of S-Ethyl 4-Nitrobenzenecarbothioate
4-Nitrobenzoic acid is converted to the thioester using methods analogous to Section 1.
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst. However, sulfur-containing compounds often poison metal catalysts, necessitating alternative reductants like sodium dithionite (Na₂S₂O₄).
Conditions:
- Reductant: Na₂S₂O₄ (2 equiv) in aqueous ethanol
- Temperature: 50–60°C
- Yield: 50–55%
Transesterification of Methyl Thioester
While less common, transesterification offers a route if methyl thioester precursors are accessible.
Procedure:
- React methyl 4-aminobenzenecarbothioate with excess ethanethiol in the presence of a base (e.g., NaOEt).
- Reflux in ethanol for 8–12 hours.
Yield: <40% (limited by equilibrium)
Analytical Characterization and Challenges
Purity and Byproduct Analysis
Common impurities include disulfides (from ethanethiol oxidation) and unreacted acid chloride. HPLC and NMR (¹H, ¹³C) are critical for quality control.
Typical ¹H NMR Peaks:
- δ 1.3 ppm (t, 3H, SCH₂CH₃)
- δ 4.2 ppm (q, 2H, SCH₂)
- δ 6.6–7.8 ppm (aromatic protons)
Amino Group Protection Strategies
- Acetylation: Treat with acetic anhydride before thioesterification, followed by deprotection with NaOH.
- Boc Protection: Use di-tert-butyl dicarbonate, though this adds synthetic steps.
Industrial and Environmental Considerations
Solvent Recovery
Non-polar solvents (toluene, DCM) are prioritized for easy recovery via distillation.
Waste Management
Thionation generates HCl or H₂S, necessitating scrubbers. Solid catalysts (e.g., Pd/C) are filtered and reused.
Emerging Methodologies
Enzymatic Synthesis
Lipases (e.g., Candida antarctica) catalyze thioesterification in non-aqueous media, though yields remain low (<30%).
Microwave-Assisted Reactions
Reducing reaction times from hours to minutes (e.g., 10 minutes at 100°C) improves efficiency but risks thermal degradation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-ethyl 4-aminobenzenecarbothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: S-ethyl 4-aminobenzenecarbothioate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for elucidating biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with enhanced pharmacological properties.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of S-ethyl 4-aminobenzenecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in changes in cellular function and behavior.
Comparison with Similar Compounds
Key Observations :
- Thioester vs. Ester: The replacement of oxygen with sulfur in the thioester group increases lipophilicity (logP ~2.5 for thioesters vs.
- Substituent Position: The para-amino group in this compound contrasts with the chiral 1-aminoethyl group in (S)-methyl 4-(1-aminoethyl)benzoate, which may influence stereospecific interactions in biological systems.
Physicochemical Properties
Table 2: Physicochemical Properties
Insights :
- The thioester’s higher logP suggests greater affinity for lipid-rich environments, which may correlate with prolonged biological half-lives compared to esters.
- Lower water solubility of thioesters could necessitate formulation adjustments for pharmaceutical applications.
Analytical Data (from Analogs)
- NMR Spectroscopy: (S)-Methyl 4-(1-aminoethyl)benzoate shows δ 1.4 ppm (CH₃, d), 3.7 ppm (OCH₃), and 6.8–7.9 ppm (aromatic protons) .
- Mass Spectrometry : Molecular ion peaks at m/z 179.22 (M⁺) confirm the structure of the methyl ester analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
